

# Spectroscopic Data for 14-Dehydrobrowniine: A Technical Guide

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## Compound of Interest

Compound Name: 14-Dehydrobrowniine

Cat. No.: B15592910

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Disclaimer: Direct, comprehensive spectroscopic data (NMR, IR, MS) for the C19-diterpenoid alkaloid **14-Dehydrobrowniine** is not readily available in publicly accessible literature. However,  $^{13}\text{C}$  NMR data has been reported as part of a comparative study. Due to the limited availability of a complete dataset for **14-Dehydrobrowniine**, this guide will present the known  $^{13}\text{C}$  NMR data for **14-Dehydrobrowniine** and, for illustrative purposes, a comprehensive spectroscopic dataset for the closely related parent compound, Browniine. This information is intended to provide researchers, scientists, and drug development professionals with a representative understanding of the spectroscopic characteristics of this class of alkaloids.

## Representative Spectroscopic Data: Browniine

The following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data for the diterpenoid alkaloid Browniine.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Browniine (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.88	d	4.9	H-1
2.62	m	H-2	
1.85	m	H-2	
2.33	m	H-3	
1.98	m	H-3	
2.95	s	H-5	
4.08	dd	6.8, 4.9	H-6
2.05	m	H-9	
2.25	m	H-10	
3.15	s	H-17	
1.08	t	7.2	N-CH <sub>2</sub> -CH <sub>3</sub>
3.32	s	OCH <sub>3</sub> -1	
3.35	s	OCH <sub>3</sub> -6	
3.28	s	OCH <sub>3</sub> -14	
3.38	s	OCH <sub>3</sub> -16	
3.42	s	OCH <sub>3</sub> -18	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Browniine and **14-Dehydrobrowniine** (CDCl<sub>3</sub>)

Carbon Position	Browniine ( $\delta$ ppm)	14-Dehydrobrowniine ( $\delta$ ppm)
1	72.5	72.3
2	29.5	29.4
3	34.2	34.0
4	39.1	39.0
5	53.6	53.5
6	82.5	82.4
7	50.1	50.0
8	77.8	77.6
9	50.8	50.6
10	44.5	44.3
11	49.2	49.0
12	29.8	29.6
13	45.1	44.9
14	215.5 (C=O)	Not Reported
15	33.5	33.3
16	82.1	81.9
17	61.9	61.8
19	53.2	53.1
N-CH <sub>2</sub>	49.5	49.3
N-CH <sub>2</sub> -CH <sub>3</sub>	13.7	13.6
OCH <sub>3</sub> -1	56.2	56.0
OCH <sub>3</sub> -6	58.0	57.8
OCH <sub>3</sub> -14	Not Reported	Not Reported

OCH <sub>3</sub> -16	56.5	56.3
OCH <sub>3</sub> -18	59.3	59.1

Note: The <sup>13</sup>C NMR data for **14-Dehydrobrowniine** is sourced from a comparative study and may not represent a complete analysis. The carbonyl signal at C-14 in Browniine is a key differentiator.

## Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for Browniine

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450	Broad	O-H Stretch
2935	Strong	C-H Stretch (Aliphatic)
1720	Strong	C=O Stretch (Ketone at C-14)
1460	Medium	C-H Bend (CH <sub>2</sub> )
1385	Medium	C-H Bend (CH <sub>3</sub> )
1090	Strong	C-O Stretch (Ether and Alcohol)

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Browniine

m/z	Relative Intensity (%)	Assignment
453.2828	100	[M] <sup>+</sup> (Calculated for C <sub>25</sub> H <sub>43</sub> NO <sub>6</sub> : 453.2832)
438	45	[M - CH <sub>3</sub> ] <sup>+</sup>
422	60	[M - OCH <sub>3</sub> ] <sup>+</sup>
394	30	[M - C <sub>2</sub> H <sub>5</sub> OH - H] <sup>+</sup>

## Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for diterpenoid alkaloids like Browniine and **14-Dehydrobrowniine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer (or equivalent).

Sample Preparation:

- Weigh approximately 5-10 mg of the purified alkaloid.
- Dissolve the sample in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: zg30
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Spectral Width: 16 ppm
- Acquisition Time: 2.0 s
- Relaxation Delay: 1.0 s
- Number of Scans: 16

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: zgpg30 (proton-decoupled)

- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Spectral Width: 240 ppm
- Acquisition Time: 1.0 s
- Relaxation Delay: 2.0 s
- Number of Scans: 1024

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal ( $\delta = 0.00$  ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and carbon signals.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory (or equivalent).

#### Sample Preparation:

- Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the UATR accessory.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

**Acquisition Parameters:**

- Scan Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 8
- Mode: Transmittance

**Data Processing:**

- Acquire a background spectrum of the clean ATR crystal before running the sample.
- The instrument software will automatically subtract the background from the sample spectrum.
- Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the alkaloid.

**Instrumentation:** Agilent 6530 Q-TOF LC/MS system with an Electrospray Ionization (ESI) source (or equivalent).

**Sample Preparation:**

- Prepare a stock solution of the purified alkaloid in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 10  $\mu\text{g/mL}$  with 50:50 acetonitrile:water containing 0.1% formic acid.

**Acquisition Parameters (Positive Ion Mode):**

- Ionization Mode: Electrospray Ionization (ESI+)
- Capillary Voltage: 3500 V

- Fragmentor Voltage: 175 V
- Gas Temperature: 325 °C
- Gas Flow: 8 L/min
- Nebulizer Pressure: 35 psig
- Mass Range: m/z 100 - 1000

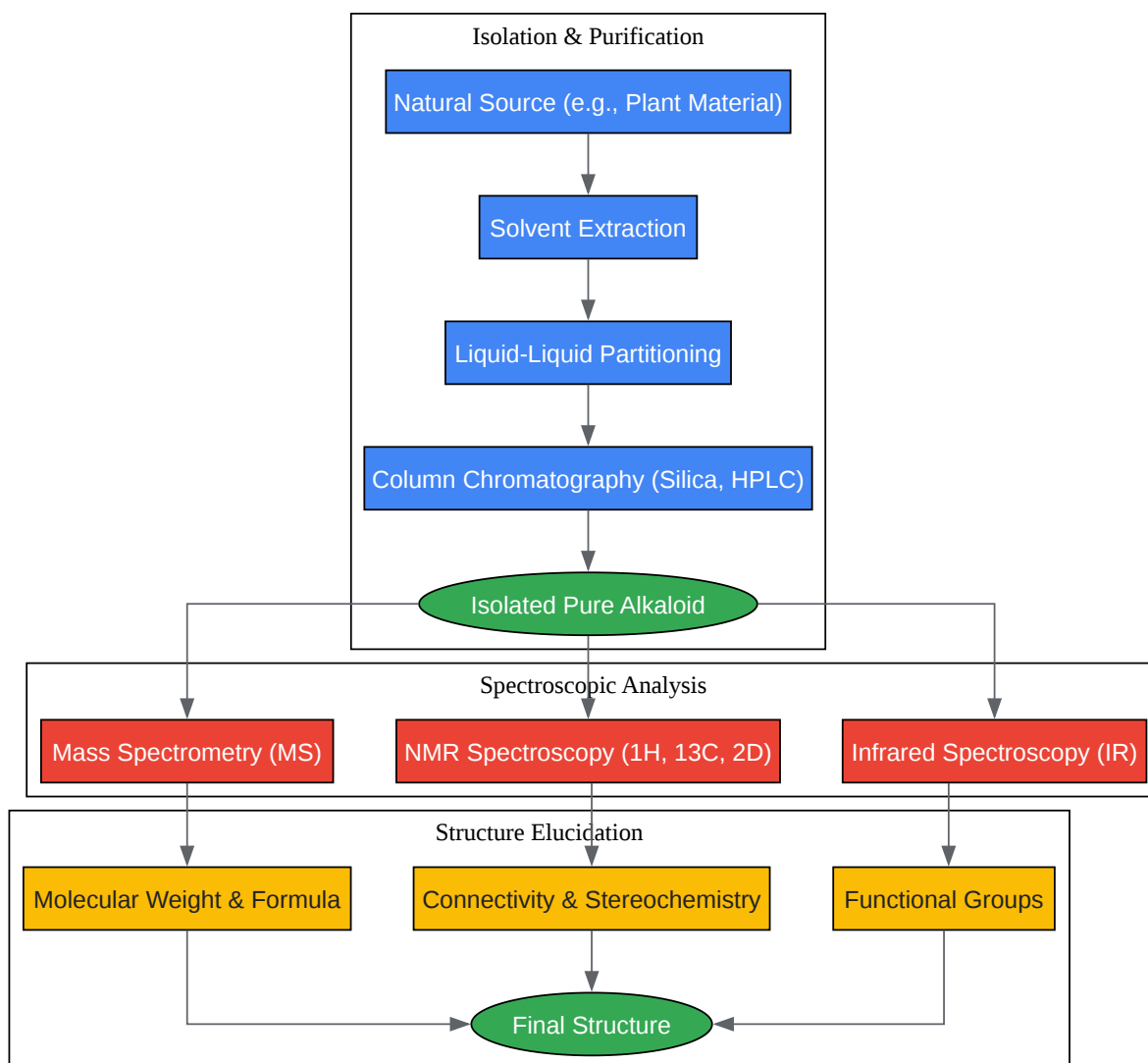
#### Data Processing:

- The mass spectrum is processed using the instrument's data analysis software.
- Determine the accurate mass of the molecular ion ( $[M+H]^+$ ) and compare it with the calculated mass for the proposed molecular formula.
- Analyze the fragmentation pattern to gain further structural information.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel diterpenoid alkaloid.





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Caption: General workflow for the isolation and structural elucidation of a diterpenoid alkaloid.

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